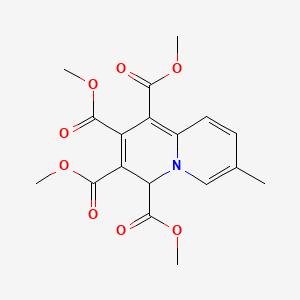
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with a unique structure that includes multiple ester groups and a quinolizine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a quinolizine derivative with methyl ester groups in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity .
化学反応の分析
Types of Reactions
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .
科学的研究の応用
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism by which tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
- Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
Uniqueness
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
909-41-1 |
|---|---|
分子式 |
C18H19NO8 |
分子量 |
377.3 g/mol |
IUPAC名 |
tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-6-7-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(18(23)27-5)19(10)8-9/h6-8,14H,1-5H3 |
InChIキー |
MLOKKRWFMGCUSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(C(=C(C(=C2C=C1)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


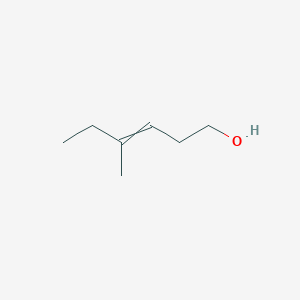

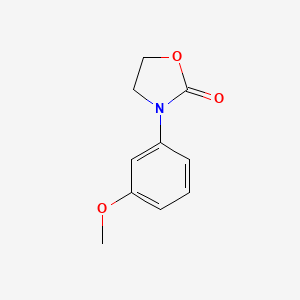

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

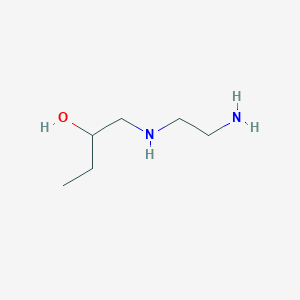
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
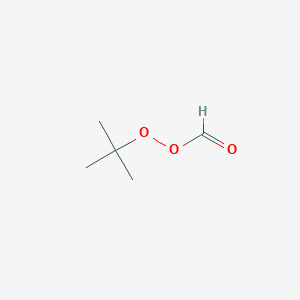
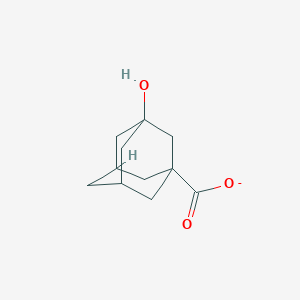
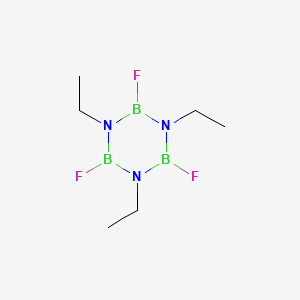

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
